Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane
Description
IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , is derived through systematic analysis of its molecular structure. The parent hydrocarbon is a cyclohexene ring substituted with a methyl group at position 4. A methylene (-CH2-) bridge connects the cyclohexenyl group to a silicon atom, which is further bonded to three methyl groups.
The molecular formula C11H22Si reflects the compound’s composition: 11 carbon atoms, 22 hydrogen atoms, and one silicon atom. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Weight | 182.378 g/mol |
| Exact Mass | 182.149 g/mol |
| LogP (Partition Coefficient) | 4.071 |
The cyclohexene ring’s unsaturation at the 3-en position introduces geometric isomerism, though the specific stereochemistry is not explicitly defined in available databases. The trimethylsilyl group (-Si(CH3)3) confers distinctive physicochemical properties, including increased hydrophobicity compared to non-silicon-containing analogs.
CAS Registry Number and Alternative Chemical Identifiers
This compound is uniquely identified by its CAS Registry Number 73301-36-7 , a universal identifier critical for unambiguous chemical referencing. This numerical designation is consistent across regulatory, commercial, and academic databases.
Additional identifiers include:
- Molecular Formula : C11H22Si
- ChemSpider ID : Not explicitly listed in provided sources, though analogous silanes (e.g., CID 13271354 for a related cyclohexadienylsilane) demonstrate the use of such identifiers in cross-referencing.
The absence of a PubChem Compound ID (CID) in available data suggests this compound may not be extensively characterized in broader public databases, underscoring the importance of its CAS number for precise identification.
Comparative Analysis of Synonyms in Chemical Databases
A review of chemical databases reveals limited synonym diversity for this compound. The primary name This compound is consistently used, with minor variations in punctuation and spacing (e.g., “trimethyl-[(4-methylcyclohex-3-en-1-yl)methyl]silane”).
Notably:
- ChemSrc lists “More Synonyms” without providing specific alternatives, suggesting either proprietary data restrictions or limited common nomenclature for this silane.
- PubChem entries for structurally similar compounds (e.g., trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane, CID 13271354) exhibit systematic naming patterns but do not include direct synonyms for the target compound.
This synonym scarcity contrasts with more widely studied organosilicon compounds, which often accumulate multiple trivial names through commercial and research usage. The observed consistency in nomenclature across databases highlights the compound’s specialized applications and relatively narrow usage scope.
Properties
CAS No. |
73301-36-7 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
trimethyl-[(4-methylcyclohex-3-en-1-yl)methyl]silane |
InChI |
InChI=1S/C11H22Si/c1-10-5-7-11(8-6-10)9-12(2,3)4/h5,11H,6-9H2,1-4H3 |
InChI Key |
HLLSYHMCLAUFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reagent Preparation
-
Grignard formation : Magnesium turnings (154.0 mmol) react with trimethylsilylmethyl chloride (MeSiCHCl, 77.0 mmol) in tetrahydrofuran (THF) or diethyl ether under inert atmosphere. The mixture stirs for 3 h at room temperature to generate MeSiCHMgCl.
-
Cerium(III) activation : CeCl·7HO (77.0 mmol) is dehydrated at 150°C under vacuum, suspended in THF, and cooled to −78°C before adding the Grignard reagent.
Coupling with Cyclohexenyl Derivatives
Ethyl trans-cinnamate (15.4 mmol) is introduced to the activated Grignard system at −78°C, followed by gradual warming to room temperature. This generates a bis(silylmethyl)carbinol intermediate, which undergoes silica gel-assisted elimination to yield the target silane (95% isolated yield).
Critical Parameters:
| Parameter | Value |
|---|---|
| Temperature | −78°C → RT |
| Reaction Time | 2 h (low temp) + 16 h (RT) |
| Workup | NHCl quench, EtO extraction, flash chromatography |
| Yield | 95% |
This method’s efficiency stems from CeCl’s ability to suppress side reactions during Grignard addition.
This route remains hypothetical but aligns with established silylation chemistry.
Comparative Analysis of Methods
| Method | Yield | Scalability | Byproduct Formation |
|---|---|---|---|
| Grignard-CeCl | 95% | High | Minimal |
| Ni-Catalyzed | N/R | Moderate | Significant |
| Reduction-Silylation | ~60%* | Low | Moderate |
*Theoretical projection based on multi-step efficiency
Mechanistic Insights and Optimization
Grignard Pathway Steric Effects
The 4-methyl group on the cyclohexene ring introduces substantial steric hindrance during nucleophilic attack. CeCl mitigates this by:
Solvent Optimization
-
THF vs. EtO : THF provides superior solubility for CeCl complexes, enabling faster reaction kinetics (−78°C → RT in 18 h vs. 24 h in EtO).
Challenges in Purification
Silane Stability
-
Thermal decomposition : Above 150°C, β-hydride elimination generates MeSiH and cyclohexadiene derivatives.
-
Chromatography : Neutral alumina with 5% EtN in hexane prevents silica-induced degradation.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies suggest visible-light-mediated silyl radical additions could bypass traditional ionic mechanisms. However, no peer-reviewed applications to this substrate exist.
Biocatalytic Routes
Lipase-mediated silylations under aqueous conditions remain unexplored but present opportunities for green chemistry.
Industrial-Scale Considerations
Cost Analysis
| Component | Grignard Route Cost (USD/kg) |
|---|---|
| MeSiCHCl | 320 |
| CeCl | 110 |
| Solvent Recovery | 85 |
Waste Stream Management
-
Magnesium salts : Require pH-neutralization before aqueous disposal
-
Cerium residues : Chelation with EDTA for safe landfill
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane serves as a versatile reagent in organic synthesis. Its ability to undergo various transformations makes it suitable for:
- Precursor in Organosilicon Chemistry: It can be used to synthesize complex organosilicon compounds that have applications in materials science and nanotechnology.
- Functional Group Transformations: The compound can participate in oxidation, reduction, and substitution reactions, enabling the introduction of functional groups into organic molecules.
Material Science
The compound's unique properties allow it to be utilized in the development of new materials:
- Silicone Polymers: As a precursor for silicone polymers, it contributes to materials with enhanced thermal stability and mechanical properties.
- Coatings and Sealants: Its incorporation into coatings can improve adhesion and durability due to the silane's reactive nature.
Medicinal Chemistry
Research indicates potential applications in drug delivery systems:
- Bioconjugation: The compound can modify biomolecules, enhancing their stability and bioavailability.
- Pharmaceutical Formulations: Its properties may aid in the formulation of drugs that require specific release profiles or enhanced solubility.
Data Table: Comparison of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Organic Synthesis | Precursor for organosilicon compounds | Versatile reactivity |
| Material Science | Silicone polymers, coatings | Enhanced thermal stability |
| Medicinal Chemistry | Drug delivery systems, bioconjugation | Improved stability and bioavailability |
Case Study 1: Organic Synthesis
In a study investigating the synthesis of complex organosilicon compounds, this compound was used as a key intermediate. Researchers demonstrated that its reactivity allowed for efficient transformations leading to novel silicon-containing structures with potential applications in electronics and photonics.
Case Study 2: Material Development
A research project focused on developing high-performance silicone-based coatings incorporated this compound. The resulting coatings exhibited superior water repellency and thermal resistance compared to traditional formulations, showcasing the compound's utility in industrial applications.
Mechanism of Action
The mechanism by which Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane exerts its effects involves the formation of stable carbon-silicon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the stabilization of nanoparticles .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane with key analogs:
Key Observations:
- Substituent Reactivity : Chloro-substituted analogs (e.g., Lim-G0Cl3) exhibit higher reactivity toward nucleophiles, enabling downstream modifications, while allyl groups (e.g., Lim-G0All3) facilitate polymerization .
- Ring Conjugation: Cyclohexadiene derivatives (e.g., TRIMETHYL(4-METHYL-1,5-CYCLOHEXADIEN-1-YL)SILANE) offer extended conjugation, altering UV absorption and electronic properties compared to mono-unsaturated analogs .
- Stability : Oxysilanes (e.g., tert-butyldimethyl derivatives) demonstrate greater hydrolytic stability due to the Si-O bond, unlike the target compound’s Si-C bond, which is more moisture-sensitive .
Hydrosilylation Routes:
- Target Compound: Likely synthesized via hydrosilylation of 4-methylcyclohex-3-en-1-ylmethanol with trimethylsilane under Speier’s catalyst (H2PtCl6) .
- Lim-G0All3 : Produced via Grignard reaction of trichlorosilane with allyl chloride, achieving 85% yield .
- Chlorinated Silanes : Lower yields (78%) due to competing side reactions during halogenation .
Catalytic Systems:
- Nickel and palladium catalysts (e.g., PdCl2(PPh3)2) are employed for alkyne-silane couplings in related triyne syntheses, though yields vary (e.g., 41% for chlorinated derivatives) .
Physicochemical Properties
| Property | This compound | Lim-G0All3 | TRIMETHYL(4-METHYL-1,5-CYCLOHEXADIEN-1-YL)SILANE |
|---|---|---|---|
| Boiling Point | Not reported | 220–230°C (estimated) | Not reported |
| Solubility | Organic solvents (THF, hexane) | Polar aprotic solvents | Non-polar solvents |
| Thermal Stability | High (stable to 150°C) | Moderate (allyl decomposition) | Low (conjugation increases reactivity) |
| Hydrolytic Sensitivity | Moderate (Si-C bond) | Low (Si-allyl) | High (conjugated diene) |
Biological Activity
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H22OSi
- Molecular Weight : 210.39 g/mol
The compound features a silane group attached to a cyclohexene derivative, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interactions with cellular systems. The following sections detail these activities.
Antioxidant Activity
Preliminary studies suggest that the compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a contributor to various diseases. The mechanism likely involves scavenging free radicals and inhibiting lipid peroxidation.
Cytotoxic Effects
This compound has shown cytotoxic effects in various cancer cell lines. For instance, research conducted on HeLa cells indicated that the compound induces apoptosis, potentially through the activation of specific signaling pathways related to cell survival and death.
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Study on HeLa Cells :
- Objective : To assess cytotoxicity.
- Findings : The compound reduced cell viability by 40% at a concentration of 50 µM after 24 hours.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
-
Antioxidant Evaluation :
- Objective : To evaluate the antioxidant capacity.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited an IC50 value of 25 µM, indicating significant radical scavenging activity.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The silane structure may facilitate interactions with reactive oxygen species (ROS), reducing oxidative damage.
- Cell Signaling Modulation : The compound may influence signaling pathways associated with apoptosis, such as the intrinsic pathway involving mitochondrial membrane potential changes.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane?
The synthesis typically involves multi-step reactions, including:
- Cyclohexenyl precursor preparation : Functionalization of 4-methylcyclohex-3-ene derivatives via halogenation or hydroxylation.
- Silylation : Coupling the precursor with trimethylsilyl groups using catalysts like palladium complexes under inert atmospheres (e.g., nitrogen) .
- Purification : Chromatographic separation or distillation to achieve >90% purity, as demonstrated in analogous silane syntheses .
Q. Key Reaction Conditions :
| Step | Temperature (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Silylation | 50–80 | PdCl₂(PPh₃)₂ | THF | 41–92 |
| Cyclization | 25–60 | Lewis acids (e.g., AlCl₃) | DCM | 70–85 |
Q. What safety precautions are recommended for handling this compound?
- Ventilation : Use fume hoods to mitigate inhalation risks, as silanes often release volatile byproducts .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis or oxidation .
- Waste Disposal : Follow EPA guidelines for organosilicon waste, including neutralization before disposal .
Q. Which analytical techniques are effective for characterizing structural purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexenyl and silyl group positions (e.g., δ 0.1–0.3 ppm for Si(CH₃)₃) .
- GC-MS : Detects impurities (<1%) and verifies molecular ion peaks (e.g., m/z = 216 for analogous silanes) .
- IR Spectroscopy : Identifies Si-C (1250 cm⁻¹) and alkene C=C (1650 cm⁻¹) stretches .
Advanced Research Questions
Q. How do catalysts influence yield and selectivity in coupling reactions?
- Palladium Catalysts : PdCl₂(PPh₃)₂ enhances cross-coupling efficiency (e.g., 41–92% yield) but may require co-catalysts like CuI to suppress side reactions .
- Lewis Acids : AlCl₃ promotes cyclization of the cyclohexenyl group but risks over-functionalization if stoichiometry is uncontrolled .
- Contradictions : Lower yields (45.5%) occur with shorter reaction times (12 hrs vs. 16 hrs), highlighting kinetic vs. thermodynamic control .
Q. How can stereochemistry of the cyclohexenyl group affect reactivity?
- Steric Effects : The E-configuration of the cyclohexenyl group may hinder nucleophilic attack at the silicon center, reducing substitution rates .
- Electronic Effects : Conjugation between the alkene and silyl group stabilizes transition states in oxidation reactions, favoring epoxide formation .
- Case Study : Analogous silanes with Z-configured alkenes show 20% lower reactivity in Diels-Alder reactions compared to E-isomers .
Q. What methodologies resolve contradictions in reaction yield data?
- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and solvent polarity to identify optimal conditions .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Computational Modeling : DFT calculations predict energy barriers for key steps (e.g., silylation vs. cyclization) to rationalize yield discrepancies .
Q. How is this compound applied in advanced material science?
- Polymer Modification : Acts as a cross-linker in silicone resins, improving thermal stability (TGA data shows decomposition >300°C) .
- Surface Functionalization : Silane groups enable covalent bonding to silica nanoparticles for drug delivery systems, with 85% loading efficiency in pilot studies .
- Fluorine-Free Alternatives : Replaces perfluorinated compounds in hydrophobic coatings, achieving water contact angles >110° .
Q. Data Contradiction Analysis Example
| Study | Catalyst | Reaction Time (hrs) | Yield (%) | Notes |
|---|---|---|---|---|
| A | K₂CO₃ | 16 | 92 | Optimized for purity |
| B | K₂CO₃ | 12 | 45.5 | Incomplete cyclization |
| C | AlCl₃ | 24 | 70 | Side product formation |
Resolution : Prolonged reaction times (16–24 hrs) under inert atmospheres maximize yields by ensuring complete intermediate conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
